1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
FLT3 Inhibitor for Psoriasis Treatment
Compounds structurally related to "1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea" have been investigated for their potential in treating psoriasis through the inhibition of FMS-like tyrosine kinase 3 (FLT3). Structural optimization and structure-activity relationship analysis of pyrazolo[3,4-d]pyrimidine derivatives identified potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model, indicating the potential for compounds with this core structure in psoriasis treatment (Li et al., 2016).
Adenosine Deaminase Inhibition
Another application is found in the inhibition of adenosine deaminase (ADA), where derivatives featuring the pyrazolo[3,4-d]pyrimidin-4-one ring system showed excellent inhibitory activity. These inhibitors were effective in attenuating bowel inflammation in an experimental colitis model in rats, highlighting their potential in inflammatory disease management (La Motta et al., 2009).
Phosphodiesterase 1 Inhibition
Compounds with a 3-aminopyrazolo[3,4-d]pyrimidinone structure have been explored as inhibitors of phosphodiesterase 1 (PDE1), with applications toward the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such compounds have shown picomolar inhibitory potency and good in vivo efficacy, indicating their utility in CNS disorder treatment (Li et al., 2016).
Anti-CML Activity through PI3K/AKT Signaling Pathway
The design and synthesis of novel urea derivatives containing the pyrimidin-4-yl moiety have been directed towards targeting receptor tyrosine kinases for the treatment of chronic myeloid leukemia (CML). These compounds demonstrated potent activity against the CML cell line K562 and exerted their therapeutic effects by reducing protein phosphorylation within the PI3K/Akt signaling pathway, showcasing their potential in cancer therapy (Li et al., 2019).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-24-19(13-20(25-14)29-11-3-10-23-29)26-16-6-8-17(9-7-16)27-21(30)28-18-5-2-4-15(22)12-18/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHYAUYCJAPGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.